molecular formula C9H13NO.ClH<br>C9H14ClNO B1677677 PHENYLPROPANOLAMINE HYDROCHLORIDE CAS No. 154-41-6

PHENYLPROPANOLAMINE HYDROCHLORIDE

Cat. No.: B1677677
CAS No.: 154-41-6
M. Wt: 187.66 g/mol
InChI Key: DYWNLSQWJMTVGJ-JXLXBRSFSA-N
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Mechanism of Action

Target of Action

The primary targets of 2-Amino-1-phenylpropan-1-ol hydrochloride are adrenergic receptors . This compound acts as a nonselective adrenergic receptor agonist . Adrenergic receptors play a crucial role in the sympathetic nervous system, mediating the body’s fight or flight response .

Mode of Action

2-Amino-1-phenylpropan-1-ol hydrochloride acts mainly by causing the release of norepinephrine . It also has direct agonist activity at some adrenergic receptors . This compound was originally thought to act as a direct agonist of adrenergic receptors, but it was subsequently found to show only weak or negligible affinity for these receptors . Instead, it has been characterized as an indirect sympathomimetic that acts by inducing norepinephrine release and thereby activating adrenergic receptors .

Pharmacokinetics

The pharmacokinetics of 2-Amino-1-phenylpropan-1-ol hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). This compound is metabolized in the liver, specifically by the CYP2D6 enzyme . The elimination half-life of this compound is between 2.1 and 3.4 hours , indicating its relatively short duration of action in the body.

Result of Action

The molecular and cellular effects of 2-Amino-1-phenylpropan-1-ol hydrochloride’s action are primarily related to its role as a sympathomimetic agent. By inducing the release of norepinephrine and activating adrenergic receptors, this compound can produce a range of physiological effects. These include vasoconstriction, which is why it is commonly used as a nasal decongestant, and appetite suppression .

Action Environment

The action, efficacy, and stability of 2-Amino-1-phenylpropan-1-ol hydrochloride can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of this compound. Additionally, individual factors such as the patient’s age, health status, and genetic makeup can influence the compound’s efficacy and the patient’s response to treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYLPROPANOLAMINE HYDROCHLORIDE typically involves the reduction of norephedrine or ephedrine. One common method is the catalytic hydrogenation of norephedrine in the presence of a palladium catalyst . The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.

Industrial Production Methods

Industrial production of this compound often involves the same catalytic hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and recrystallization processes .

Chemical Reactions Analysis

Types of Reactions

PHENYLPROPANOLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, secondary amines, and various substituted derivatives of the original compound .

Scientific Research Applications

PHENYLPROPANOLAMINE HYDROCHLORIDE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PHENYLPROPANOLAMINE HYDROCHLORIDE is unique due to its specific use as a nasal vasoconstrictor and appetite suppressant. Its ability to release norepinephrine and directly activate adrenergic receptors sets it apart from other similar compounds .

Properties

CAS No.

154-41-6

Molecular Formula

C9H13NO.ClH
C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

(1R,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m1./s1

InChI Key

DYWNLSQWJMTVGJ-JXLXBRSFSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)O)N.Cl

SMILES

CC(C(C1=CC=CC=C1)O)N.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N.Cl

Appearance

Solid powder

melting_point

381 to 385 °F (NTP, 1992)

40626-29-7
154-41-6
2153-98-2

physical_description

Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992)

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

40626-29-7

shelf_life

>2 years if stored properly

solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dexatrim
Hydrochloride, Phenylpropanolamine
Norephedrine
Phenylpropanolamine
Phenylpropanolamine Hydrochloride
Prolamine
Propagest
Triaminic DM

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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